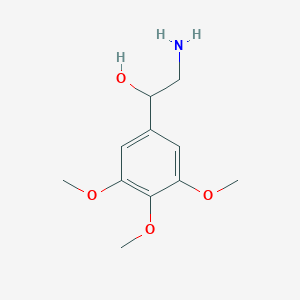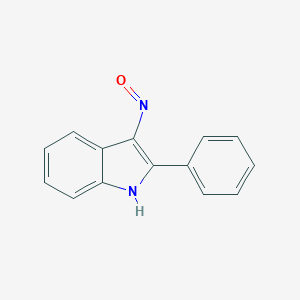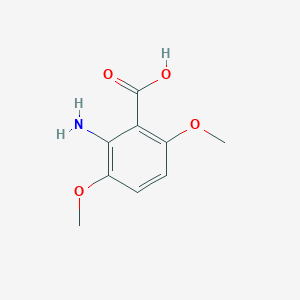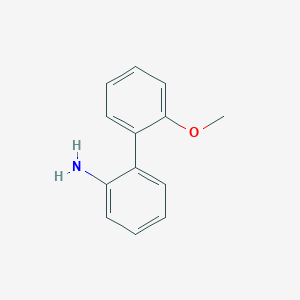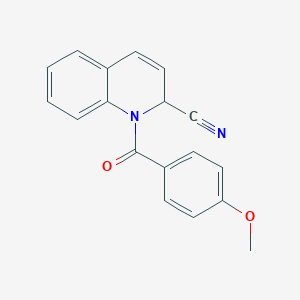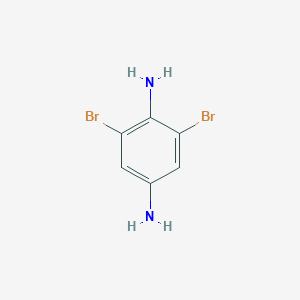
2,6-Dibromobenceno-1,4-diamina
Descripción general
Descripción
2,6-Dibromobenzene-1,4-diamine is an organic compound with the molecular formula C6H6Br2N2. It is characterized by the presence of two bromine atoms and two amino groups attached to a benzene ring. This compound is a white to light yellow crystalline solid and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
2,6-Dibromobenzene-1,4-diamine is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of polymers and advanced materials with specific properties.
Pharmaceutical Development: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Research: In the study of enzyme interactions and biochemical pathways.
Análisis Bioquímico
Biochemical Properties
It is known that benzene derivatives can participate in various biochemical reactions
Cellular Effects
Benzene and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 28 C .
Metabolic Pathways
Benzene derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzene derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzene derivatives are known to be directed to specific compartments or organelles based on various targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromobenzene-1,4-diamine typically involves the bromination of benzene-1,4-diamine. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2,6-Dibromobenzene-1,4-diamine may involve large-scale bromination processes using bromine in a suitable solvent, followed by purification steps such as recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromobenzene-1,4-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other substituents through reactions with electrophiles.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl halides in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the substituents introduced during electrophilic aromatic substitution.
Quinones: Formed during oxidation reactions.
Amines: Formed during reduction reactions.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromobenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino groups can form covalent bonds or participate in hydrogen bonding with target molecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
- 2,5-Dibromobenzene-1,4-diamine
Comparison: 2,6-Dibromobenzene-1,4-diamine is unique due to the specific positioning of the bromine atoms and amino groups, which influence its reactivity and applications. Compared to other dibromobenzene isomers, it offers distinct advantages in selective synthesis and functionalization of organic molecules.
Propiedades
IUPAC Name |
2,6-dibromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNGYGWQMXMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349565 | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29213-03-4 | |
| Record name | 2,6-Dibromo-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
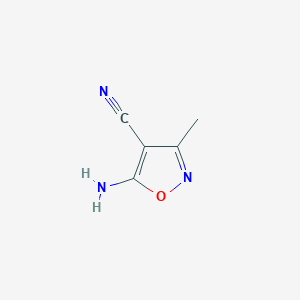
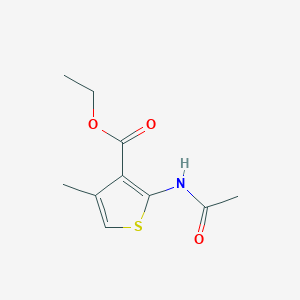
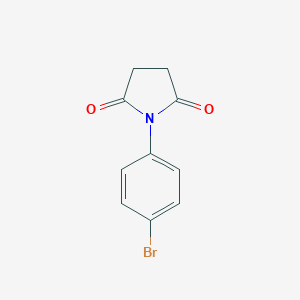
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
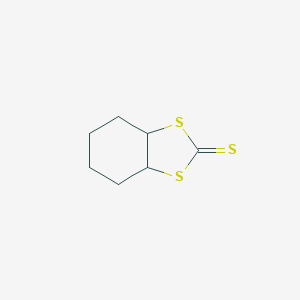
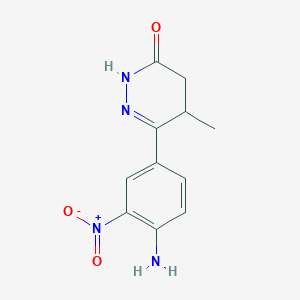
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
